molecular formula C9H11BrN4O2 B7772397 8-bromo-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione CAS No. 101071-97-0

8-bromo-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B7772397
CAS No.: 101071-97-0
M. Wt: 287.11 g/mol
InChI Key: VGFFHBADFGHZQK-UHFFFAOYSA-N
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Description

8-bromo-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative. Purines are a class of organic compounds that are essential components of nucleic acids, which are the building blocks of DNA and RNA. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione typically involves the bromination of a purine precursor. One common method involves the following steps:

    Starting Material: The synthesis begins with 3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione.

    Bromination: The starting material is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to increase efficiency and yield. Additionally, industrial methods would focus on cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

8-bromo-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under appropriate conditions, leading to the formation of different oxidation states or reduced forms.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

    Oxidation and Reduction: Products include oxidized or reduced forms of the compound.

    Coupling Reactions: Products include more complex molecules formed by coupling with other aromatic or aliphatic compounds.

Scientific Research Applications

8-bromo-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic applications, including antiviral, anticancer, or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 8-bromo-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione depends on its specific biological target. For example:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Molecular Targets and Pathways: The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    8-chloro-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione: Similar structure with a chlorine atom instead of bromine.

    8-iodo-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione: Similar structure with an iodine atom instead of bromine.

    3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione: Lacks the halogen substituent.

Uniqueness

8-bromo-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance the compound’s binding affinity to biological targets.

Properties

IUPAC Name

8-bromo-3-methyl-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN4O2/c1-3-4-14-5-6(11-8(14)10)13(2)9(16)12-7(5)15/h3-4H2,1-2H3,(H,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFFHBADFGHZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1Br)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353649
Record name STK577750
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101071-97-0
Record name 8-Bromo-3,7-dihydro-3-methyl-7-propyl-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101071-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name STK577750
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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